molecular formula C17H14ClNO2 B1256981 3-(2-Benzyloxyphenyl)-5-chloromethylisoxazole CAS No. 601519-76-0

3-(2-Benzyloxyphenyl)-5-chloromethylisoxazole

Cat. No. B1256981
CAS RN: 601519-76-0
M. Wt: 299.7 g/mol
InChI Key: UPQIJUPZPPSCEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Benzyloxyphenyl)-5-chloromethylisoxazole” are not explicitly mentioned in the available literature .

Scientific Research Applications

Antitumor Activity

A significant application of derivatives of 3-(2-Benzyloxyphenyl)-5-chloromethylisoxazole is in antitumor activity. Studies have demonstrated the synthesis and evaluation of compounds like 3-Thio-4-phenyl-5-(2-,4-benzyloxyphenyl)-1,2,4-triazoles and their derivatives, showcasing notable antitumor properties. These compounds were synthesized through various reactions, including aminomethylation and S-alkylation, and their antitumor activity was subsequently studied (Grigoryan et al., 2012).

Antimicrobial Activity

Another area of research for 3-(2-Benzyloxyphenyl)-5-chloromethylisoxazole derivatives is in antimicrobial activities. Compounds like 5-amino-2-(4-substitutedphenyl/benzyl)benzoxazoles have been synthesized and evaluated for their effectiveness against various microorganisms, including Pseudomonas aeruginosa and Staphylococcus aureus. These studies have indicated a broad spectrum of antimicrobial activity at various minimum inhibitory concentration (MIC) values (Ertan-Bolelli et al., 2016).

Light Harvesting Properties

Research on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, which include analogs of 3-(2-Benzyloxyphenyl)-5-chloromethylisoxazole, reveals potential applications in light harvesting. Investigations into their structural and electronic properties suggest their use in the development of novel inhibitor molecules of the Topoisomerase II enzyme and in the design of new dye-sensitized solar cells (DSSCs) (Mary et al., 2019).

Safety and Hazards

The safety and hazards associated with “3-(2-Benzyloxyphenyl)-5-chloromethylisoxazole” are not explicitly mentioned in the available literature .

Future Directions

The future directions for the research and development of “3-(2-Benzyloxyphenyl)-5-chloromethylisoxazole” are not explicitly mentioned in the available literature .

properties

IUPAC Name

5-(chloromethyl)-3-(2-phenylmethoxyphenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c18-11-14-10-16(19-21-14)15-8-4-5-9-17(15)20-12-13-6-2-1-3-7-13/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQIJUPZPPSCEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=NOC(=C3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590779
Record name 3-[2-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Benzyloxyphenyl)-5-chloromethylisoxazole

CAS RN

601519-76-0
Record name 3-[2-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Benzyloxyphenyl)-5-chloromethylisoxazole
Reactant of Route 2
Reactant of Route 2
3-(2-Benzyloxyphenyl)-5-chloromethylisoxazole
Reactant of Route 3
3-(2-Benzyloxyphenyl)-5-chloromethylisoxazole
Reactant of Route 4
Reactant of Route 4
3-(2-Benzyloxyphenyl)-5-chloromethylisoxazole
Reactant of Route 5
Reactant of Route 5
3-(2-Benzyloxyphenyl)-5-chloromethylisoxazole
Reactant of Route 6
Reactant of Route 6
3-(2-Benzyloxyphenyl)-5-chloromethylisoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.